2-Hydroxy-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
2-Hydroxy-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Brand Name:
Vulcanchem
CAS No.:
874398-59-1
VCID:
VC0349491
InChI:
InChI=1S/C12H11N3O2S2/c1-2-7-18-12-15-14-11(19-12)13-10(17)8-5-3-4-6-9(8)16/h2-6,16H,1,7H2,(H,13,14,17)
SMILES:
C=CCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2O
Molecular Formula:
C12H11N3O2S2
Molecular Weight:
293.4g/mol
2-Hydroxy-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS No.: 874398-59-1
Main Products
VCID: VC0349491
Molecular Formula: C12H11N3O2S2
Molecular Weight: 293.4g/mol
CAS No. | 874398-59-1 |
---|---|
Product Name | 2-Hydroxy-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
Molecular Formula | C12H11N3O2S2 |
Molecular Weight | 293.4g/mol |
IUPAC Name | 2-hydroxy-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Standard InChI | InChI=1S/C12H11N3O2S2/c1-2-7-18-12-15-14-11(19-12)13-10(17)8-5-3-4-6-9(8)16/h2-6,16H,1,7H2,(H,13,14,17) |
Standard InChIKey | UATDOQYUWHTPKC-UHFFFAOYSA-N |
SMILES | C=CCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2O |
Canonical SMILES | C=CCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2O |
PubChem Compound | 16446642 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume